2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by its bicyclic dioxaborolane core and a (Z)-configured cyclopropylpropenyl substituent. This compound belongs to a class of organoboron reagents widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and tunable reactivity . The (Z)-stereochemistry of the propenyl group and the cyclopropyl moiety introduce unique steric and electronic properties, making it valuable for applications in asymmetric synthesis and materials science.
Properties
IUPAC Name |
2-[(Z)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOHJOCBUCCHR-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylprop-1-enyl halides with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at temperatures ranging from 50-100°C.
Major Products
The major products of these reactions are biaryl or alkenyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Medicinal Applications
-
Modulator of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
- Recent studies have identified compounds similar to 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as potential modulators of the CFTR protein. This protein is crucial for chloride ion transport in epithelial cells and is implicated in cystic fibrosis. The modulation of CFTR activity can lead to therapeutic strategies for treating cystic fibrosis and related diseases .
-
Anticancer Activity
- Preliminary research indicates that boron-containing compounds can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. The unique structure of this compound may enhance its efficacy as an anticancer agent through selective targeting of cancer cells while minimizing effects on normal cells .
Synthetic Applications
- Reagent in Organic Synthesis
- Catalyst in Polymer Chemistry
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Structural and Stereochemical Analysis
The compound shares its 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone with numerous analogs but differs in the substituent attached to the boron atom. Key comparisons include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-bromophenyl in ) enhance electrophilicity at boron, facilitating transmetalation in Suzuki reactions.
Physical Properties
- Melting Points : Aryl-substituted analogs (e.g., compound 50 in ) exhibit higher melting points (124–126°C) due to crystallinity, while alkyl/vinyl derivatives (e.g., ) are typically oils.
- NMR Signatures : The (Z)-configuration in vinyl boronates is confirmed by characteristic $^1$H NMR coupling constants ($J_{HH}$ = 7.2–8.8 Hz for trans-olefins vs. <6 Hz for cis) .
Biological Activity
The compound 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dioxaborolane ring that is substituted with a cyclopropyl group and a propenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Notably, studies have indicated its potential as an inhibitor of certain enzymes and its role in modulating biological pathways.
Key Findings:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of protein kinases. Protein kinases are critical in regulating various cellular processes including metabolism, cell division, and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.
Data Table: Biological Activity Summary
Case Study 1: Protein Kinase Inhibition
A study conducted by researchers aimed to evaluate the inhibitory effects of the compound on various protein kinases. The results demonstrated that at concentrations as low as 10 µM, there was a significant reduction in kinase activity. This suggests potential therapeutic applications in diseases where kinase activity is dysregulated.
Case Study 2: Antimicrobial Efficacy
In another investigation targeting bacterial infections, the compound was tested against a panel of pathogens. The results indicated that it possesses notable antimicrobial properties, particularly against Gram-positive bacteria. This finding supports further exploration into its use as an antimicrobial agent.
Case Study 3: Anticancer Potential
A series of experiments assessing the cytotoxic effects on human cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells at similar concentrations. This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Q & A
Q. Table 1: Impact of Substituents on Reactivity
| Substituent | Reactivity in Cross-Coupling | Stability in Air | Reference |
|---|---|---|---|
| Cyclopropyl (Z-config) | Moderate | High | |
| 3,5-Dichlorophenyl | High | Moderate | |
| Adamantyl | Low (steric hindrance) | High |
Advanced: How should researchers resolve contradictions in reported reactivity data for dioxaborolane derivatives?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects: Polar aprotic solvents (DMF, THF) stabilize boronate intermediates, while protic solvents (MeOH) promote hydrolysis.
- Metal Impurities: Trace Pd or Fe residues from synthesis can catalyze side reactions; use chelating agents (e.g., EDTA) during purification .
- Structural Isomerism: Confirm regiochemistry via NOESY or X-ray crystallography if Z/E ratios are ambiguous .
Advanced: What role does this compound play in radical-mediated reactions, and how are reaction conditions optimized?
Methodological Answer:
The compound participates in Fe-catalyzed radical chain mechanisms:
- Initiation: Fe(II) generates alkyl radicals from halogenated precursors.
- Propagation: Radicals add to the dioxaborolane’s vinyl group, forming Z-alkenyl boronates.
- Optimization:
- Use 1–5 mol% Fe(acac)₃ as a catalyst.
- Maintain inert atmosphere (N₂/Ar) to prevent radical quenching.
- Add TEMPO as a radical trap to confirm mechanism .
Advanced: How does the cyclopropyl group influence the compound’s stability under thermal or photolytic conditions?
Methodological Answer:
- Thermal Stability: Cyclopropyl’s ring strain increases susceptibility to ring-opening above 100°C. Monitor via TGA/DSC.
- Photostability: UV exposure (254 nm) induces isomerization; store in amber vials at –20°C.
- Hydrolytic Stability: The dioxaborolane ring resists hydrolysis at pH 5–7 but degrades rapidly under strong acids/bases .
Advanced: What computational methods aid in predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura coupling (e.g., B3LYP/6-31G* level) to predict activation barriers.
- MD Simulations: Assess solubility and aggregation behavior in different solvents.
- NBO Analysis: Quantify boron’s electrophilicity to guide ligand design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
